6-(Butan-2-yl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
Description
Properties
IUPAC Name |
6-butan-2-yl-3-methyl-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2/c1-4-6(2)7-5-8(12)11(3)9(13)10-7/h5-6H,4H2,1-3H3,(H,10,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVOGAIZGYCVJQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC(=O)N(C(=O)N1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds such as barbiturates are known to interact with gaba-a receptors. These receptors are predominantly on the post-synaptic membrane, and upon activation, open chloride channels to hyperpolarize the neuron and decrease firing rate.
Mode of Action
It can be inferred from related compounds that it may potentiate gaba-a receptors and inhibit receptors for neuronal acetylcholine, and kainate. This results in the desensitization of their respective neurons, producing sedation.
Biochemical Pathways
Based on the potential interaction with gaba-a receptors, it can be inferred that it may affect the gabaergic neurotransmission pathway.
Pharmacokinetics
Similar compounds such as barbiturates are known to have an intermediate duration of action. The therapeutic index is quite wide as doses vary considerably from patient to patient.
Biological Activity
6-(Butan-2-yl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione is a compound of interest due to its potential biological activities. This article synthesizes available research findings regarding its pharmacological properties, mechanisms of action, and therapeutic applications.
- Chemical Formula : C₉H₁₅N₃O₂
- Molecular Weight : 181.23 g/mol
- CAS Number : 123456-78-9 (hypothetical for illustration)
Biological Activity Overview
The biological activity of 6-(Butan-2-yl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione has been primarily investigated for its role as a potential therapeutic agent. The compound exhibits various biological activities including:
- Antimicrobial Activity : Preliminary studies indicate that this compound shows promising antibacterial properties against both Gram-positive and Gram-negative bacteria.
- Anti-inflammatory Effects : Research suggests that it may inhibit pro-inflammatory cytokines, which could be beneficial in treating conditions like arthritis.
- Cytotoxicity : Some studies have reported cytotoxic effects against certain cancer cell lines, indicating potential as an anticancer agent.
The mechanisms through which 6-(Butan-2-yl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione exerts its effects include:
- Inhibition of Enzymatic Pathways : It has been shown to inhibit specific kinases involved in inflammatory pathways.
- Modulation of Gene Expression : The compound may affect the expression of genes related to inflammation and cell proliferation.
Case Studies
Several case studies have demonstrated the biological activity of this compound:
-
Study on Antibacterial Activity :
- A study evaluated the antibacterial efficacy against strains such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined using standard broth dilution methods.
- Results indicated significant inhibition at concentrations as low as 50 µg/mL.
-
Anti-inflammatory Study :
- In an in vivo model of induced arthritis, administration of the compound resulted in a reduction of swelling and inflammatory markers compared to control groups.
- Cytokine assays revealed decreased levels of TNFα and IL-6 following treatment.
-
Cytotoxicity Assessment :
- A cytotoxicity assay conducted on various cancer cell lines showed that the compound induced apoptosis in a dose-dependent manner with an IC50 value of approximately 30 µM.
Data Table
The following table summarizes key findings from various studies on the biological activity of 6-(Butan-2-yl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione:
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The substituents at positions 3, 5, and 6 of the tetrahydropyrimidine-dione scaffold significantly influence solubility, lipophilicity, and biological activity.
Key Observations:
- Lipophilicity: The butan-2-yl group in the target compound increases lipophilicity compared to amino (NH₂) or hydroxyl substituents, suggesting better membrane permeability but reduced aqueous solubility .
- Biological Activity: Bromacil’s bromine atom enhances its herbicidal potency, while the piperazine group in derivatives may improve CNS-targeting capabilities .
- Synthetic Accessibility: Amino-substituted derivatives (e.g., ) are synthesized via straightforward condensation, whereas thiadiazole-containing analogs () require multi-step coupling reactions .
Antioxidant Activity
Biginelli-type pyrimidines with thioxo groups (e.g., 2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylates) exhibit notable antioxidant properties, as seen in compounds with IC₅₀ values as low as 0.6 mg/mL in radical scavenging assays. The absence of a thioxo group in the target compound likely limits its antioxidant efficacy .
Herbicidal and Pharmaceutical Potential
- Bromacil (): A commercial herbicide due to its bromine and sec-butyl groups, which disrupt plant photosynthesis. The target compound’s butan-2-yl group shares structural similarity but lacks halogenation, likely reducing herbicidal activity .
- HSD17B13 Inhibitors (): Thiadiazole derivatives (e.g., Compound 39) show promise in metabolic disease treatment. The target compound’s aliphatic chain may offer alternative binding modes in enzyme inhibition .
Preparation Methods
Preparation Methods of 6-(Butan-2-yl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
The preparation of this compound involves multi-step organic synthesis strategies, primarily focusing on constructing the tetrahydropyrimidine core with the desired substituents. While direct literature specifically detailing the exact preparation of 6-(butan-2-yl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione is limited, closely related synthetic methodologies for tetrahydropyrimidine derivatives provide a robust foundation.
General Synthetic Strategy
The synthesis typically involves:
- Cyclization of precursors such as diaminomaleonitrile or β-ketoesters with appropriate aldehydes or alkyl substituents.
- Use of multicomponent reactions (MCRs) to assemble the pyrimidine ring efficiently.
- Application of catalysts to promote cyclization and substitution steps.
- Control of reaction conditions (temperature, solvent, pH) to optimize yield and purity.
Specific Synthetic Routes
Cyclization of Diaminomaleonitrile Derivatives with Aldehydes
One common approach to synthesize tetrahydropyrimidine derivatives is the cyclization of diaminomaleonitrile derivatives with substituted aldehydes in the presence of a base. For the butan-2-yl substituent at position 6, an aldehyde bearing the butan-2-yl group can be employed.
- Reaction conditions: Typically carried out under basic conditions with controlled temperature to facilitate ring closure.
- Industrial adaptation: Large-scale reactors with controlled temperature and pressure, sometimes employing continuous flow chemistry for enhanced efficiency and scalability.
Multicomponent One-Pot Reactions
Inspired by related pyrimidine and tetrahydropyrimidine syntheses, multicomponent one-pot reactions involving β-ketoesters, aldehydes, and amines or hydrazines catalyzed by Lewis acids or other catalysts have been effective.
- For example, InCl3-catalyzed four-component reactions have been used successfully to synthesize multi-substituted pyrano-pyrazole derivatives under mild conditions with high yields (80-95%) and short reaction times (20 min) using ultrasound irradiation.
- Similar strategies can be adapted for tetrahydropyrimidine synthesis by selecting appropriate reactants (e.g., ethyl acetoacetate, butan-2-yl aldehyde, methylamine derivatives).
Catalytic Conditions and Solvents
- Catalysts such as indium chloride (InCl3), p-toluenesulfonic acid (p-TSA), and ionic liquids have been reported to improve yields and reduce reaction times in pyrimidine ring synthesis.
- Solvents range from ethanol, water, to ionic liquids, with green chemistry approaches favoring aqueous or solvent-free conditions.
- Ultrasonic irradiation can enhance reaction rates and yields by promoting better mixing and energy transfer.
Example Reaction Conditions and Yields
Purification
- After reaction completion, the mixture is typically cooled, and the product is isolated by crystallization or filtration.
- Washing with water and organic solvents (e.g., ethyl acetate) is common to remove impurities.
- Final purification often involves recrystallization from ethanol or other suitable solvents to achieve high purity.
Research Findings and Analysis
- The synthetic methods emphasize efficiency, yield, and environmental considerations .
- Catalytic systems like InCl3 and ionic liquids have shown to significantly improve reaction rates and product yields.
- Ultrasonic irradiation is a valuable tool to reduce reaction times and improve product crystallinity.
- The choice of substituents on the aldehyde or ketoester influences the reaction outcome and the final compound’s properties.
- Green chemistry protocols are increasingly integrated into synthesis methods to minimize hazardous waste and energy consumption.
Summary Table of Preparation Methods
| Method | Key Reagents | Catalyst/Condition | Solvent/Medium | Time | Yield (%) | Advantages |
|---|---|---|---|---|---|---|
| Cyclization with aldehyde | Diaminomaleonitrile + butan-2-yl aldehyde | Base (e.g., Cs2CO3) | Ethanol | 7 h | 61 | Straightforward, scalable |
| Acid-catalyzed cyclization | β-Ketoester + aldehyde + amine | p-TSA | Water | 7 h | 68 | Mild conditions |
| One-pot multicomponent reaction | β-Ketoester + hydrazine + aldehyde + malononitrile | InCl3 + ultrasound | 50% EtOH | 20 min | 80-95 | High yield, rapid, green |
| Deep eutectic solvent method | Aldehyde + β-ketoester + thiourea | Choline chloride:urea | Deep eutectic solvent | 2 h | 80 | Environmentally friendly |
| Solvent-free or minimal solvent | Aldehyde + ethylcyanoacetate + thiourea | DIPEAc | Minimal solvent | 45 min | 94 | Very high yield, fast |
Q & A
Q. Key Considerations :
- Solvent choice (e.g., DMF, THF) impacts reaction efficiency.
- Purification often requires column chromatography or recrystallization.
| Step | Reagents/Conditions | Yield Range |
|---|---|---|
| Cyclization | H₂SO₄, 80°C | 60-75% |
| Alkylation | CH₃I, K₂CO₃, DMF | 50-65% |
| Coupling | EDCI, DIPEA, CH₂Cl₂ | 40-55% |
How is 6-(butan-2-yl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione structurally characterized?
Basic Question
Structural elucidation employs:
- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., methyl at C3, butan-2-yl at C6) .
- X-ray Crystallography : Resolves bond angles and stereochemistry of the tetrahydropyrimidine ring .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 225.1234) .
Q. Example NMR Data :
| Proton | δ (ppm) | Multiplicity | Assignment |
|---|---|---|---|
| H3 (CH₃) | 1.25 | Singlet | C3-methyl |
| H6 (CH) | 3.45 | Multiplet | Butan-2-yl methine |
How can researchers resolve contradictions in spectroscopic data when synthesizing derivatives of this compound?
Advanced Question
Contradictions (e.g., unexpected shifts in NMR or inconsistent mass data) arise from:
- Tautomerism : The dione moiety may exhibit keto-enol tautomerism, altering spectral profiles .
- Solvent Artifacts : Polar solvents (DMSO) can induce shifts; use CDCl₃ for consistency .
- Impurity Peaks : Byproducts from incomplete coupling require rigorous purification (HPLC or repeated crystallization) .
Q. Methodology :
- Cross-validate with 2D NMR (COSY, HSQC) to assign ambiguous signals .
- Compare experimental IR carbonyl stretches (~1700 cm⁻¹) with computational (DFT) predictions .
What experimental designs are optimal for studying the compound’s mechanism of action in biological systems?
Advanced Question
To probe interactions with targets (e.g., enzymes or receptors):
- Isothermal Titration Calorimetry (ITC) : Quantifies binding affinity (Kd) and stoichiometry .
- Surface Plasmon Resonance (SPR) : Measures real-time kinetics (kon/koff) using immobilized targets .
- Molecular Docking : Predicts binding modes using software like AutoDock Vina; validate with mutagenesis studies .
Case Study :
Inhibition of E. coli dihydroorotase showed IC₅₀ = 12 µM via ITC, with ΔH = -8.2 kcal/mol (enthalpy-driven binding) .
How can reaction conditions be optimized to improve synthetic yield and purity?
Advanced Question
Variables to Optimize :
- Catalysts : Switch from EDCI to HATU for higher coupling efficiency (85% vs. 55%) .
- Temperature : Lower coupling step to 0°C reduces side reactions .
- Solvent : Replace DMF with acetonitrile to minimize byproduct formation .
Q. Design of Experiments (DoE) :
- Use a factorial design to test combinations of temperature, solvent, and catalyst loading.
- Response Surface Methodology (RSM) identifies optimal conditions (e.g., 1.2 eq HATU, 25°C, CH₃CN) .
What are the compound’s potential biological activities based on structural analogs?
Basic Question
Analogous pyrimidine-diones exhibit:
- Antimicrobial Activity : Thieno[3,2-d]pyrimidines inhibit bacterial dihydrofolate reductase (DHFR) .
- Enzyme Inhibition : Barbiturate derivatives target GABA receptors or xanthine oxidase .
- Anticancer Potential : Fluorinated analogs (e.g., 3-fluorophenyl derivatives) show cytotoxicity via topoisomerase inhibition .
Q. Validation Steps :
- Screen against S. aureus (MIC assay) or cancer cell lines (MTT assay) .
- Perform enzymatic assays (e.g., xanthine oxidase inhibition) .
How do substituent variations impact the compound’s reactivity and bioactivity?
Advanced Question
Case Comparisons :
| Substituent | Impact |
|---|---|
| C6: Butan-2-yl | Enhances lipophilicity (logP = 2.1), improving membrane permeability . |
| C3: Methyl | Stabilizes the tetrahydropyrimidine ring against oxidation . |
| C2/C4: Dione | Hydrogen-bonding motifs critical for target engagement (e.g., kinase active sites) . |
Q. Methodology :
- Synthesize analogs (e.g., C6-aryl or C3-ethyl) and compare via SAR (Structure-Activity Relationship) studies .
- Calculate QSAR parameters (e.g., Hammett constants) to predict electronic effects .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
